

4-Maleimidosalicylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Maleimidosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-Maleimidosalicylic acid**. The information is curated to be a valuable resource for researchers in biochemistry, drug development, and materials science.

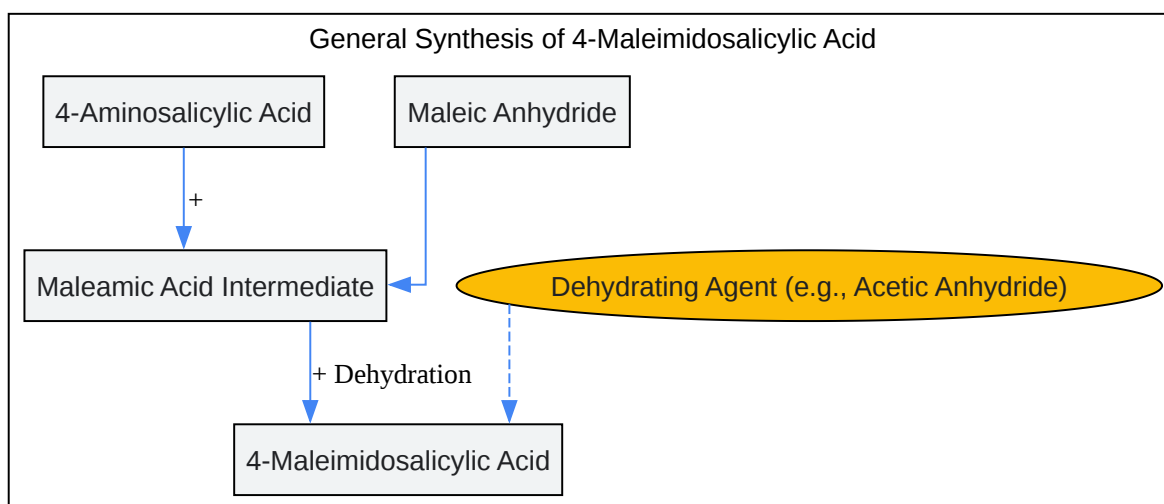
Core Chemical Properties

4-Maleimidosalicylic acid, also known as N-(4-Carboxy-3-hydroxyphenyl)maleimide, is a bifunctional molecule that incorporates the reactivity of a maleimide group with the structural and functional characteristics of salicylic acid.^[1] Its unique properties make it a valuable tool in bioconjugation and enzyme inhibition studies.

Property	Value	Source
CAS Number	19232-43-0	[1]
Molecular Formula	C ₁₁ H ₇ NO ₅	[1]
Molecular Weight	233.18 g/mol	[1]
Melting Point	141-144 °C	[2]
Appearance	Solid (predicted)	
Solubility	Data not available. Likely soluble in polar organic solvents such as DMSO and DMF.	

Synthesis

A general method for the synthesis of N-arylmaleimides involves a two-step process. The first step is the reaction of an amino-substituted aromatic compound with maleic anhydride to form a maleamic acid intermediate. The second step is a cyclization reaction, often facilitated by a dehydrating agent, to form the final maleimide product.



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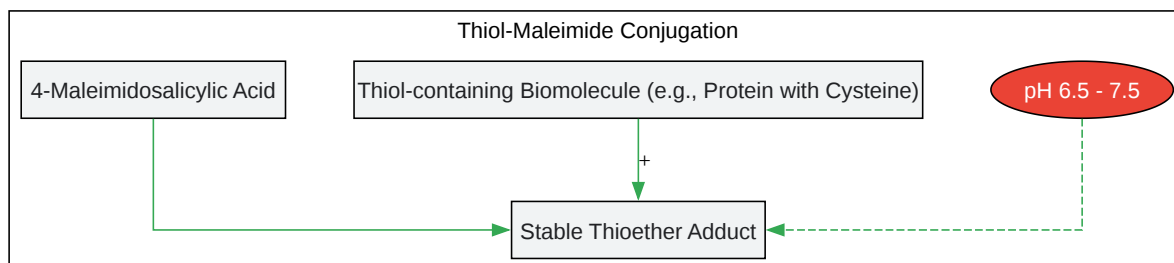
A generalized synthetic pathway for N-arylmaleimides.

Reactivity and Bioconjugation

The primary utility of **4-Maleimidosalicylic acid** in biochemical research stems from the high reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.

Thiol-Maleimide Michael Addition

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond.[3] The optimal pH for this reaction is between 6.5 and 7.5.[4] At higher pH values, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.



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The reaction of a maleimide with a thiol to form a stable conjugate.

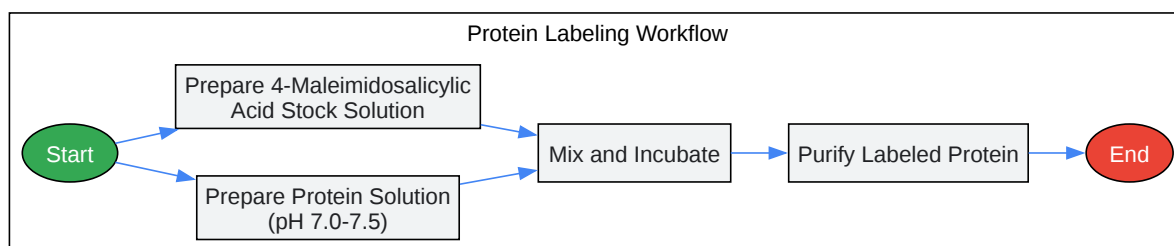
Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[5] This can lead to the dissociation of the conjugate. The stability of the maleimide-thiol adduct is a critical consideration for in vivo applications.[6][7]

General Protocol for Protein Labeling

The following is a generalized protocol for the conjugation of a maleimide-containing compound to a thiol-containing protein.

- **Protein Preparation:** Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).
- **Dye/Probe Preparation:** Dissolve the **4-Maleimidosalicylic acid** in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution.
- **Conjugation Reaction:** Add the maleimide stock solution to the protein solution. A molar excess of the maleimide reagent is typically used to ensure efficient labeling. The reaction mixture is then incubated, often for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Purification:** The labeled protein is separated from unreacted maleimide and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.



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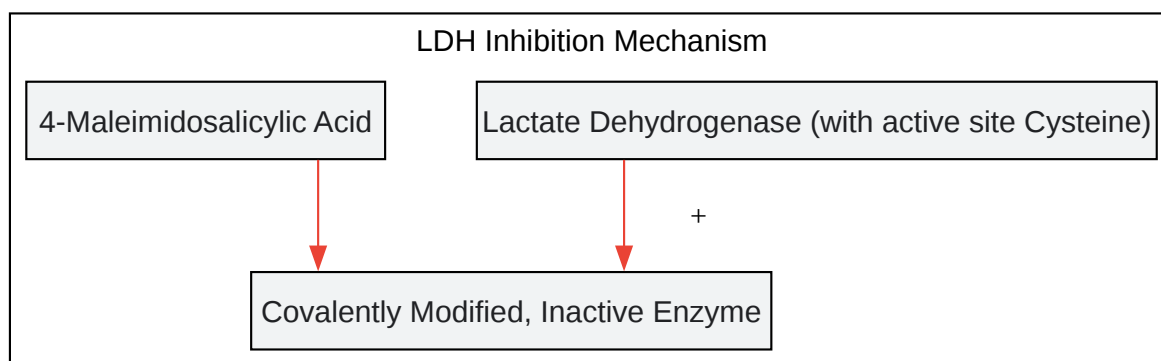
A typical workflow for labeling a protein with a maleimide derivative.

Application as an Enzyme Inhibitor

4-Maleimidosalicylic acid has been identified as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzymes.[2]

Mechanism of Inhibition

The inhibition is likely achieved through the covalent modification of a reactive cysteine residue within the active site of the LDH enzyme. The maleimide group of **4-Maleimidosalicylic acid** serves as an electrophile that is attacked by the nucleophilic thiol group of the cysteine, leading to the formation of a stable thioether bond and the irreversible inactivation of the enzyme.



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Irreversible inhibition of LDH by covalent modification.

General Protocol for LDH Inhibition Assay

A typical protocol to assess the inhibitory activity of **4-Maleimidosalicylic acid** on LDH would involve the following steps:

- **Reagent Preparation:** Prepare solutions of LDH, the substrate (e.g., lactate), the cofactor (NAD⁺), and various concentrations of **4-Maleimidosalicylic acid** in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- **Pre-incubation:** Incubate the LDH enzyme with different concentrations of **4-Maleimidosalicylic acid** for a set period to allow for the covalent modification to occur.

- **Enzyme Assay:** Initiate the enzymatic reaction by adding the substrate and cofactor to the pre-incubated enzyme-inhibitor mixture.
- **Measurement:** Monitor the rate of the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
- **Data Analysis:** Determine the rate of reaction for each inhibitor concentration and calculate kinetic parameters such as the IC₅₀ value.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Maleimidosalicylic acid** is not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

Spectroscopic Data	Details
¹ H NMR	Data not available.
¹³ C NMR	Data not available.
FT-IR	Data not available.
Mass Spectrometry	Data not available.

Storage and Stability

For long-term storage, **4-Maleimidosalicylic acid** should be stored as a powder at -20°C. Solutions in DMSO can be stored at -80°C for several months. It is recommended to prepare and use solutions on the same day whenever possible.

Conclusion

4-Maleimidosalicylic acid is a versatile chemical tool with significant potential in bioconjugation and enzyme inhibition studies. Its thiol-reactive maleimide group allows for the specific labeling of proteins and other biomolecules, while its salicylic acid moiety may confer additional properties of interest. The information provided in this guide serves as a foundational resource for researchers looking to utilize this compound in their work. Further experimental

investigation into its detailed chemical and physical properties is encouraged to fully explore its capabilities.

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